molecular formula C19H27N5O4 B12418083 Terazosin impurity F-d8

Terazosin impurity F-d8

Cat. No.: B12418083
M. Wt: 397.5 g/mol
InChI Key: KCUCXOWQJCTZNA-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terazosin Impurity F-d8 is a deuterium-labeled analog of Terazosin Impurity F, a known impurity of the pharmaceutical drug Terazosin. Terazosin is an alpha-1 adrenergic receptor antagonist medication used to treat benign prostatic hyperplasia (BPH) and hypertension . This deuterated compound is specifically designed for use as an internal standard in advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . The incorporation of deuterium atoms provides a predictable mass shift, enabling highly accurate and reliable quantification of Terazosin and its related impurities in complex matrices. This is critical for applications in pharmacokinetic studies, metabolic research, and quality control during drug development and manufacturing, where it helps ensure the safety and consistency of pharmaceutical products . The product is supplied with a Certificate of Analysis to guarantee its identity, purity, and composition for traceable and dependable research outcomes. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27N5O4

Molecular Weight

397.5 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-5-hydroxypentan-1-one

InChI

InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)/i6D2,7D2,8D2,9D2

InChI Key

KCUCXOWQJCTZNA-COMRDEPKSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)CCCCO)([2H])[2H])[2H]

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC

Origin of Product

United States

Terazosin Impurity F D8: Chemical Identity and Research Utility

Chemical Nomenclature and Structural Context of Terazosin Impurity F-d8

The precise identification of isotopically labeled compounds is crucial for their application in analytical chemistry. This section details the chemical naming conventions and structural characteristics of this compound.

IUPAC Naming and Molecular Formula of this compound

The systematic IUPAC name for the non-deuterated Terazosin Impurity F is 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one. synthinkchemicals.compharmaceresearch.comsynzeal.com The "-d8" designation in this compound signifies that eight hydrogen atoms in the molecule have been replaced by deuterium (B1214612). While the exact positions of deuterium labeling can vary depending on the synthetic route, they are typically placed on stable positions within the molecule. Assuming the deuteration occurs on the piperazine (B1678402) ring, a common isotopologue of a related deuterated Terazosin is described as having deuterium atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine moiety. axios-research.com

The molecular formula for the non-deuterated Terazosin Impurity F is C₁₉H₂₇N₅O₄. synthinkchemicals.compharmaffiliates.comveeprho.com Consequently, the molecular formula for this compound is C₁₉H₁₉D₈N₅O₄.

AttributeThis compound
IUPAC Name1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-d8]-5-hydroxypentan-1-one
Molecular FormulaC₁₉H₁₉D₈N₅O₄
Molecular Weight (non-deuterated)389.45 g/mol synthinkchemicals.com

Relationship to Terazosin Parent Compound and Non-Deuterated Terazosin Impurity F

Terazosin is a quinazoline (B50416) derivative with the IUPAC name (RS)-6,7-Dimethoxy-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]quinazolin-4-amine. wikipedia.org Terazosin Impurity F is structurally related to the parent drug, forming as a result of the hydrolytic opening of the tetrahydrofuran (B95107) ring present in the Terazosin molecule. synzeal.compharmaffiliates.com This transformation results in a 5-hydroxypentanoyl group attached to the piperazine ring.

This compound is the stable isotope-labeled analog of Terazosin Impurity F. It shares the same core chemical structure but is heavier due to the presence of eight deuterium atoms. This mass difference is the key feature for its use as an internal standard, while its chemical behavior remains nearly identical to the non-deuterated impurity during sample preparation and chromatographic separation. scispace.comresearchgate.net

CompoundMolecular FormulaStructural Difference
TerazosinC₁₉H₂₅N₅O₄ ebi.ac.ukContains an intact tetrahydrofuran-2-carbonyl moiety. drugbank.com
Terazosin Impurity FC₁₉H₂₇N₅O₄ synthinkchemicals.comveeprho.comFeatures a 5-hydroxypentanoyl group, resulting from the opening of the tetrahydrofuran ring. synzeal.com
This compoundC₁₉H₁₉D₈N₅O₄Structurally identical to Impurity F but with eight hydrogen atoms replaced by deuterium.

Research Synthesis and Isotopic Incorporation Strategies for Deuterated Terazosin Analogs

The synthesis of deuterated compounds for use as analytical standards requires specialized chemical strategies to introduce deuterium into specific and stable positions within a molecule.

Methodologies for Deuterium Introduction into Complex Pharmaceutical Structures

Several methods exist for the incorporation of deuterium into organic molecules. researchgate.net For complex pharmaceutical structures like Terazosin analogs, common strategies include:

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium. hwb.gov.in It can be facilitated by acids, bases, or metal catalysts and often uses deuterated solvents like heavy water (D₂O) as the deuterium source. researchgate.netnih.govnih.gov Microwave-enhanced H/D exchange reactions have proven to be highly efficient for direct deuterium labeling. nih.gov

Reductive Deuteration: This technique introduces deuterium by the reduction of functional groups, such as alkenes or carbonyls, using deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride). researchgate.net

Synthesis from Deuterated Precursors: A multi-step synthesis can be designed to start with commercially available deuterated building blocks. researchgate.netsimsonpharma.commdpi.com This approach allows for precise control over the location of the deuterium labels.

Isotopic Purity and Distribution Considerations in Deuterated Standard Synthesis

For a deuterated compound to be effective as an internal standard, high isotopic purity is essential. cerilliant.com Isotopic purity refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms. avantiresearch.com

Several factors are critical in the synthesis of deuterated standards:

High Isotopic Enrichment: The goal is to achieve a high percentage of the target deuterated molecule (e.g., >98%) with minimal presence of partially labeled or unlabeled species. avantiresearch.com Low isotopic purity can cause isobaric interference, where the signal from the internal standard overlaps with the natural isotope signals of the analyte, compromising the accuracy of the quantification. avantiresearch.com

Label Stability: Deuterium atoms must be placed in positions where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix under analytical conditions. epa.govhilarispublisher.com For example, hydrogens on carbons adjacent to carbonyls can sometimes be prone to exchange. avantiresearch.com

Characterization: The final product's isotopic purity and distribution are typically confirmed using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. hwb.gov.innih.govresearchgate.net HRMS can distinguish between the different isotopologs (molecules differing only in their isotopic composition), allowing for a precise calculation of isotopic purity. nih.govresearchgate.net

Academic Utility of this compound as an Internal Standard in Quantitative Research

The primary and most significant research application of this compound is its use as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netclearsynth.com This technique is widely used for the precise measurement of drug and metabolite concentrations in biological samples. magtech.com.cnnih.gov

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons: scispace.comresearchgate.net

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer source, either suppressing or enhancing the signal. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By comparing the analyte's signal to the standard's signal, these effects can be accurately compensated for. researchgate.netclearsynth.com

Improved Precision and Accuracy: The internal standard corrects for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in instrument performance, like injection volume variability. scispace.com This leads to more reliable and reproducible results.

Enhanced Method Robustness: Using a deuterated internal standard helps ensure that an analytical method is robust and reliable, which is a critical component of method validation in regulated environments. clearsynth.com

In a typical LC-MS/MS analysis, a known amount of this compound is added to every sample. The samples are then processed and analyzed. The concentration of the non-deuterated Terazosin Impurity F is determined by calculating the ratio of its mass spectrometric response to that of the known concentration of the deuterated internal standard. clearsynth.com

Advanced Analytical Methodologies Employing Terazosin Impurity F D8

Chromatographic Separation Techniques for Impurity Profiling and Quantification in Terazosin Matrices

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components of a mixture for qualitative and quantitative analysis. nih.gov For pharmaceutical impurity profiling, High-Performance Liquid Chromatography (HPLC) is a prevalent and essential tool, while Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer complementary capabilities for specific types of analytes. nih.govnih.govthermofisher.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Terazosin and Related Substances

HPLC is a cornerstone technique for the impurity profiling of Terazosin, enabling the separation and quantification of the API from its related substances. iajps.com Method development is a critical process that involves the strategic selection of columns, mobile phases, and detection parameters to achieve optimal resolution and sensitivity. chromatographyonline.com

Research has focused on developing stability-indicating HPLC methods that can separate Terazosin from degradation products formed under stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.net A significant challenge in Terazosin analysis is the poor retention of certain polar impurities under typical reversed-phase (RP) conditions. researchgate.net To overcome this, method development has moved beyond standard C18 columns to alternative stationary phases. For instance, a method utilizing a pentafluoro-phenyl (PFP) stationary phase was successful in separating and adequately retaining all specified impurities, significantly improving upon older pharmacopeial methods. researchgate.net This new liquid chromatographic (LC) method also reduced the total analysis time from 90 minutes to under 20 minutes. researchgate.net

Optimization of the mobile phase is equally crucial. The use of additives like diethylamine (B46881) can improve the resolution between structurally similar quinazoline (B50416) derivatives like Terazosin and Prazosin. nih.gov Furthermore, incorporating ammonium (B1175870) acetate (B1210297) into the mobile phase has been shown to reduce peak tailing for related compounds. nih.gov Gradient elution is often employed to effectively separate a wide range of impurities with different polarities within a single run. nih.gov Validation of these HPLC methods is performed in compliance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results. researchgate.netresearchgate.net

Below is a table summarizing various HPLC conditions reported for the analysis of Terazosin and its related substances.

ParameterMethod 1 researchgate.netMethod 2 nih.govMethod 3 (USP) merckmillipore.com
Stationary Phase (Column)Reversed-phase C18Kromasil C18 (250 x 4.6 mm, 5.0 µm)L7 packing (Octylsilane chemically bonded to porous silica), 4.6-mm × 25-cm
Mobile PhaseWater/acetonitrile (B52724)/methanol/glacial acetic acid/diethylamine (25:35:40:1:0.017 v/v)Gradient of A: Acetonitrile–diethylamine (0.05 ml), B: Methanol, and C: 10 mM Ammonium acetateFiltered and degassed mixture of pH 3.2 Citrate buffer and acetonitrile (1685:315)
Detection Wavelength254 nm254 nm254 nm
Flow RateNot SpecifiedNot Specified~1.0 mL per minute
Column TemperatureNot SpecifiedNot Specified~30 °C

Gas Chromatography (GC) and Capillary Electrophoresis Applications in Impurity Analysis

While HPLC is the primary technique for non-volatile Terazosin impurities, Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities that may be present in starting materials or formed during synthesis. thermofisher.comchromatographyonline.com GC, particularly when coupled with Mass Spectrometry (GC-MS), provides excellent sensitivity and selectivity for trace-level analysis. chromatographyonline.com The technique offers high chromatographic resolution, and separations can be readily optimized through electronic controls like temperature programming. semanticscholar.org

Capillary Electrophoresis (CE) is another powerful separation technique that operates on a different principle than chromatography, separating ions based on their electrophoretic mobility in an electric field. nih.govresearchgate.net CE offers several advantages, including high resolution, rapid analysis times, and minimal consumption of samples and reagents. nih.govchromatographyonline.com It is particularly well-suited for the analysis of polar and charged compounds and can be a valuable orthogonal technique to HPLC for impurity profiling. nih.gov While specific applications of CE for Terazosin impurity profiling are not extensively detailed in the literature, its proven utility for analyzing impurities in other pharmaceuticals suggests its potential as a complementary method to ensure comprehensive impurity characterization. nih.govnih.gov However, for trace analysis, CE can sometimes have limitations in sensitivity and precision compared to other methods. chromatographyonline.com

Mass Spectrometric and Hyphenated Techniques for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool in pharmaceutical analysis due to its high sensitivity and specificity, which are crucial for structural elucidation and trace-level quantification. semanticscholar.org When combined with chromatographic separation techniques (hyphenation), it provides a powerful platform for comprehensive impurity analysis. humanjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of Terazosin and its impurities, especially at trace levels in complex matrices like human plasma. magtech.com.cnnih.gov This method allows for the quantification of analytes down to the nanogram-per-milliliter (ng/mL) level. magtech.com.cn

In a typical LC-MS/MS setup for Terazosin analysis, a reversed-phase C18 column is used for chromatographic separation. magtech.com.cn The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and specific ion transitions are monitored for the analyte and the internal standard. For Terazosin, the precursor ion is often observed at a mass-to-charge ratio (m/z) of 388, which corresponds to the protonated molecule [M+H]⁺. magtech.com.cnnih.gov A characteristic product ion is then selected for quantification to ensure specificity. nih.gov The high sensitivity of LC-MS/MS, with limits of quantification reported as low as 0.25 ng/mL, makes it ideal for pharmacokinetic, bioavailability, and bioequivalence studies. magtech.com.cnnih.gov

ParameterMethod Details magtech.com.cnMethod Details nih.gov
InstrumentShimadzu 2010 LC-MSLC-MS/MS (unspecified model)
ColumnThermo Hypersil-Hypurity C18 (150 mm × 2.1 mm, 5 µm)Agilent Poroshell 120 EC-C18 (100 × 2.1 mm, 2.7 µm)
Mobile Phase20 mmol/L ammonium acetate-methanol-acetonitrile (65:20:15, v/v/v)Acetonitrile-0.1% (v/v) formic acid (70:30, v/v)
Flow Rate0.25 mL/minNot Specified
Internal StandardPrazosinPrazosin
Monitored Ions (m/z)388 for Terazosin, 384 for PrazosinNot Specified
Linear Range0.25-50 ng/mL1.0-100.0 ng/mL
Limit of Quantification (LOQ)~0.25 ng/mL1.0 ng/mL

Role of Deuterated Standards (Terazosin Impurity F-d8) in Enhancing Analytical Accuracy and Precision via Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, a technique known as Isotope Dilution Mass Spectrometry (IDMS). This approach provides the highest possible accuracy and precision by mitigating variability during sample preparation and analysis. nih.gov

Terazosin Impurity F is identified as a 5-hydroxypentanoyl compound. researchgate.net Its deuterated analogue, this compound, is chemically identical to the actual impurity but has a higher mass due to the incorporation of eight deuterium (B1214612) atoms.

The principle of IDMS involves adding a known quantity of this compound to a sample prior to processing. The deuterated standard and the native impurity exhibit identical chemical and physical properties, meaning they co-elute during chromatography and experience the same extraction efficiencies and potential ion suppression or enhancement effects in the mass spectrometer's ion source. Because they differ in mass, the mass spectrometer can distinguish between them. Quantification is based on the ratio of the mass spectrometric response of the native impurity to that of its deuterated standard. This ratiometric measurement corrects for any sample loss or variation in instrument response, thereby yielding a highly accurate and precise quantification of the impurity. nih.gov This is critical for ensuring that impurities in the final drug substance are below the stringent limits set by regulatory authorities.

Spectroscopic Characterization Methods for Structural Elucidation in Impurity Research

Once an impurity is detected and separated, its chemical structure must be determined, a process known as structural elucidation. semanticscholar.org This requires a combination of spectroscopic techniques that provide complementary information about the molecule's composition and connectivity. humanjournals.comdsinpharmatics.com

The initial step often involves Mass Spectrometry (MS) to determine the impurity's molecular weight and elemental composition, the latter being achieved through high-resolution mass spectrometry (HRMS). dsinpharmatics.comamericanpharmaceuticalreview.com The fragmentation pattern observed in MS/MS experiments provides crucial clues about the molecule's substructures. americanpharmaceuticalreview.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the impurity, such as carbonyls (C=O), hydroxyls (-OH), or amines (-NH), based on their characteristic absorption of infrared radiation. semanticscholar.orgsynthinkchemicals.com

Ultimately, Nuclear Magnetic Resonance (NMR) spectroscopy is considered the most powerful and definitive technique for complete structural elucidation. semanticscholar.org One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework, revealing how atoms are connected within the molecule. This comprehensive data allows for the unambiguous determination of the impurity's structure. semanticscholar.orgresearchgate.net The combination of these spectroscopic methods ensures a confident and accurate characterization of impurities found in Terazosin. humanjournals.comdsinpharmatics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The analysis of deuterated compounds like this compound involves specific NMR methodologies that leverage the unique nuclear properties of deuterium (²H).

Deuterium, an isotope of hydrogen with a spin of 1, behaves differently in a magnetic field compared to protium (B1232500) (¹H), which has a spin of 1/2. wikipedia.org This fundamental difference is exploited in several ways. In ¹H NMR, the replacement of hydrogen with deuterium at specific positions in a molecule results in the disappearance of the corresponding signals from the spectrum. This selective "silencing" can be used to simplify complex spectra and aid in signal assignment.

Furthermore, direct analysis of the deuterium nucleus is possible through ²H NMR (or Deuteron NMR). While it has a chemical shift range similar to proton NMR, the resolution is generally poorer due to deuterium's smaller magnetic dipole moment. wikipedia.org However, ²H NMR is exceptionally useful for confirming the position and extent of deuteration in a labeled compound. wikipedia.org A strong peak in the ²H NMR spectrum, coupled with the absence of a corresponding peak in the ¹H NMR spectrum, verifies the success of the isotopic labeling. wikipedia.org

In the context of using this compound as an internal standard, deuterated solvents are often employed for NMR analysis to avoid solvent interference in the spectrum. tcichemicals.comlabinsights.nl The deuterium lock signal from the solvent is also crucial for the NMR instrument to maintain a stable magnetic field during measurement. tcichemicals.com

Table 1: Key Aspects of NMR Spectroscopy for Deuterated Compound Analysis

FeatureDescriptionRelevance to this compound
Isotope Deuterium (²H or D) is a stable isotope of hydrogen. clearsynth.comThe 'd8' in the compound name signifies the presence of eight deuterium atoms.
¹H NMR Signals corresponding to deuterated positions are absent, simplifying the spectrum.Allows for unambiguous assignment of the remaining proton signals in the molecule.
²H NMR Directly detects the deuterium nuclei, confirming the location of isotopic labels. wikipedia.orgVerifies the specific positions of the eight deuterium atoms within the impurity structure.
Resolution ²H NMR generally has lower resolution than ¹H NMR. wikipedia.orgWhile not ideal for complex structural elucidation on its own, it is definitive for confirming deuteration.
Sensitivity The natural abundance of ²H is low (0.016%), so samples must be enriched. wikipedia.orgAs a synthesized standard, this compound has a high level of isotopic enrichment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the identification and characterization of chemical compounds.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequency of the corresponding bond. For instance, a carbon-deuterium (C-D) bond will vibrate at a lower frequency (wavenumber) than a carbon-hydrogen (C-H) bond. This isotopic effect can be a useful diagnostic tool. In the IR spectrum of this compound, one would expect to observe absorption bands in the C-D stretching region (typically ~2100-2250 cm⁻¹) which are absent in the non-deuterated analogue.

Ultraviolet-Visible (UV-Vis) Spectroscopy investigates electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinazoline ring system present in the Terazosin structure is the primary chromophore responsible for its UV absorption. Since deuteration does not significantly alter the electronic structure of the molecule, the UV-Vis spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart. This property is advantageous when using deuterated standards in UV-based detection methods like HPLC-UV, as both the analyte and the standard will have similar response factors. Several analytical methods have been reported for the determination of Terazosin and related compounds using spectrophotometry. researchgate.netrdd.edu.iq

Table 2: Application of IR and UV-Vis Spectroscopy for Deuterated Compounds

TechniquePrincipleEffect of DeuterationApplication for this compound
IR Spectroscopy Measures molecular vibrations (stretching, bending).Shifts vibrational frequencies; C-D bonds absorb at lower wavenumbers than C-H bonds.Confirms the presence of C-D bonds, complementing NMR data on the location of deuteration.
UV-Vis Spectroscopy Measures electronic transitions of chromophores.Minimal to no effect on the λmax (wavelength of maximum absorbance).Useful for quantification in methods where the deuterated standard and analyte should have similar detector responses.

Research on Analytical Method Validation and Transferability in the Context of Deuterated Standards

The use of deuterated compounds like this compound as internal standards is highly recommended by regulatory agencies, especially for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Their value lies in their ability to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. clearsynth.comresearchgate.net

Analytical Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nist.gov When using a deuterated internal standard, validation ensures the method is accurate, precise, specific, and robust. clearsynth.com Key validation parameters include:

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components. The mass difference between this compound and the analyte ensures high specificity in MS detection.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the results to the true value, while precision measures the agreement among a series of measurements. mdpi.comnih.gov Deuterated standards significantly improve both by compensating for procedural variability. nih.govscispace.com

Recovery and Matrix Effect: The deuterated standard co-elutes chromatographically with the analyte, experiencing similar extraction recovery and ionization suppression or enhancement (matrix effects), thus providing effective correction. clearsynth.comchromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. clearsynth.com

Method Transferability refers to the process of demonstrating that a validated analytical method can be successfully performed by another laboratory or with different analysts, equipment, and reagent lots without compromising its performance. The use of a robust internal standard like this compound is critical for successful method transfer. Because the deuterated standard corrects for minor variations in instrument performance or sample handling between sites, it ensures that the method yields consistent and comparable results, a crucial aspect for multi-site clinical trials or quality control in different manufacturing plants.

Table 3: Typical Validation Parameters for an LC-MS/MS Method Using a Deuterated Standard

ParameterObjectiveTypical Acceptance CriteriaRole of Deuterated Standard
Linearity Establish a linear relationship between concentration and response.Correlation coefficient (r²) > 0.99Ensures the analyte/internal standard ratio is proportional to concentration.
Intra-day Precision Assess precision within the same day.Coefficient of Variation (CV) ≤ 15%Minimizes variability from run-to-run instrument fluctuations.
Inter-day Precision Assess precision on different days.Coefficient of Variation (CV) ≤ 15%Corrects for day-to-day variations in instrument performance and sample preparation.
Accuracy Determine the closeness of measured value to the true value.85-115% of nominal concentrationCompensates for analyte loss during extraction, ensuring accurate quantification. nih.gov
Matrix Effect Evaluate the influence of sample matrix on ionization.Consistent analyte/internal standard response ratio across different lots of matrix.Co-eluting standard experiences the same matrix effects as the analyte, providing correction.
Stability Assess analyte stability under various conditions.Recovery within ±15% of initial concentrationTracks analyte degradation as both standard and analyte are expected to have similar stability.

Regulatory Science and Compliance Research for Pharmaceutical Impurities and Deuterated Standards

International Harmonization Council (ICH) Guidelines and Pharmacopoeial Standards (USP, EP) in Impurity Control Research

The foundation of impurity control in pharmaceutical development is laid by the International Council for Harmonisation (ICH) guidelines, which are implemented by regulatory bodies worldwide. jpionline.org The primary guideline governing impurities in new drug substances is ICH Q3A(R2). europa.eu This guideline establishes a framework for the reporting, identification, and qualification of impurities based on established thresholds. slideshare.netich.org

Key ICH Q3A(R2) Thresholds for Impurity Control

Threshold TypeMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%

These thresholds dictate the level at which an impurity must be reported in regulatory submissions, structurally identified, and qualified through safety studies. slideshare.net Organic impurities, which can arise from the manufacturing process or degradation, are a primary focus of these guidelines. jpionline.org

Complementing the ICH guidelines are the standards set forth by national and regional pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

United States Pharmacopeia (USP): General Chapter <1086> Impurities in Drug Substances and Drug Products provides guidance on the control of impurities, aligning with ICH principles. drugfuture.comxinfuda-group.comuspnf.comtriphasepharmasolutions.comusp.org It covers impurities that are formed during the manufacturing process and storage and emphasizes that impurity profiles of drug substances used in clinical and toxicological studies are crucial for establishing safety. drugfuture.com

European Pharmacopoeia (EP): General Chapter 5.10. Control of impurities in substances for pharmaceutical use outlines the requirements for controlling organic and inorganic impurities. gally.chedqm.euscribd.comedqm.euscribd.com The EP monographs are designed to ensure the quality of substances and thereby protect public health. gally.ch

For a deuterated compound like Terazosin impurity F-d8, these guidelines would apply as they would to any other organic impurity. If its level exceeds the identification threshold, its structure must be elucidated. If it surpasses the qualification threshold, toxicological data would be required to justify its presence at that level. ich.org However, the unique nature of deuterated compounds introduces complexities not fully addressed by these general frameworks.

Academic Perspectives on the Classification and Control of Deuterated Analogs as Impurities or Standards

The academic community has been actively engaged in discussing the nuances of applying traditional impurity control strategies to deuterated APIs. A central point of discussion is whether lower isotopologues should be classified as impurities or as an inherent part of the deuterated drug substance.

The synthesis of deuterated compounds rarely results in a 100% isotopically pure substance. nih.gov Instead, a distribution of isotopologues—molecules that differ only in their isotopic composition—is typically produced. acs.org This presents a significant analytical challenge, as separating these closely related molecules using standard chromatographic techniques is often difficult. researchgate.net

From a regulatory perspective, if a deuterated API is defined solely as the fully deuterated parent compound, then any lower isotopologues (e.g., d7, d6, etc., for a d8 compound) would technically be considered impurities. acs.org This could trigger the reporting, identification, and qualification requirements of ICH Q3A, even though these isotopologues may not pose a different safety risk. researchgate.net The presence of under-deuterated isotopologues at the primary site of deuteration is of particular concern as it could impact the drug's pharmacokinetic profile, potentially diminishing the intended therapeutic benefit of deuteration. sci-hub.ru

To address the challenges in classifying lower isotopologues, a prevailing academic viewpoint suggests moving away from a binary "pure substance versus impurity" model. Instead, it is proposed that a deuterated API should be characterized by its isotopic distribution profile. acs.orgnih.govacs.org

This approach considers the lower isotopologues as an integral part of the API rather than as impurities. nih.gov By defining the drug substance as a mixture of isotopologues with a specific distribution, the focus shifts to ensuring the consistency of this distribution from batch to batch. This framework provides a more scientifically accurate and defensible description of the deuterated API for regulatory and patent purposes. acs.org

Advanced analytical techniques, such as molecular rotational resonance (MRR) spectroscopy, have shown promise in accurately determining the distribution of isotopomers in deuterated APIs, providing the detailed characterization needed to support this framework. illinois.edu

Research on Method Development and Validation for Regulatory Submission of Impurity Profiles

The successful regulatory submission of a deuterated drug product relies on robust analytical methods for profiling and controlling impurities, including both process-related impurities and the isotopic distribution.

The development of a comprehensive impurity profile requires analytical procedures that are validated to be suitable for the detection and quantification of all potential impurities. fda.gov For Terazosin and its related compounds, various high-performance liquid chromatography (HPLC) methods have been developed and validated for the determination of impurities. sciepub.comnih.govpharmatutor.orgresearchgate.net These methods typically involve reversed-phase chromatography with UV detection and are validated for parameters such as specificity, linearity, precision, and accuracy. nih.gov

For a deuterated impurity like this compound, these established HPLC methods would serve as a starting point. However, the method would need to be specifically validated to ensure it can adequately separate the deuterated impurity from the non-deuterated API, other impurities, and any significant isotopologues. The use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is particularly valuable in this context. The hydrogen/deuterium (B1214612) exchange reaction in LC-MS can be a useful tool for the structural elucidation of impurities in pharmaceutical agents. nih.gov

The validation of analytical methods for regulatory submission must demonstrate that the procedure is capable of:

Quantifying the impurity at or below the reporting threshold.

Separating the impurity from other components to ensure specificity.

Providing accurate and precise results.

A multidisciplinary approach, potentially combining techniques like LC-MS for initial detection, followed by isolation and characterization using nuclear magnetic resonance (NMR) spectroscopy, may be necessary for the complete identification of unknown impurities.

Future Directions in Research on Terazosin Impurity F D8 and Deuterated Standards

Development of Novel Synthetic Approaches for Highly Pure Deuterated Standards

The synthesis of highly pure deuterated standards is a foundational challenge. The goal is to create molecules like Terazosin Impurity F-d8 with high isotopic enrichment and chemical purity, free from their non-deuterated counterparts and other related impurities. Future research will likely focus on:

Site-Specific Isotope Labeling: Developing more precise and efficient methods to introduce deuterium (B1214612) atoms at specific, stable positions within the molecular structure of an impurity. This ensures that the label is not lost during metabolic processes, which is critical for its use as an internal standard.

Advanced Purification Techniques: Implementing cutting-edge chromatographic techniques, such as supercritical fluid chromatography (SFC) and multi-column high-performance liquid chromatography (HPLC), to remove even trace amounts of unlabeled material and other synthesis-related byproducts.

Stereoselective Synthesis: For impurities with chiral centers, developing synthetic routes that produce the desired stereoisomer in its deuterated form with high fidelity, avoiding the complexities of separating deuterated enantiomers.

Advancements in Analytical Technologies for Enhanced Impurity Detection and Quantification

The utility of a deuterated standard is intrinsically linked to the analytical technology used to measure it. As analytical instruments become more sensitive, the demands on reference standards increase. Key advancements include:

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS platforms, such as Orbitrap and time-of-flight (TOF) analyzers, allows for the unambiguous differentiation of the deuterated standard from the native impurity, even in highly complex biological matrices. This technology improves accuracy in quantification at very low levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Continued improvements in LC-MS/MS technology, including more sensitive detectors and novel ionization sources, will enable the detection and quantification of impurities at or below the thresholds mandated by regulatory bodies like the International Council for Harmonisation (ICH). gmpinsiders.com The use of a deuterated internal standard like this compound is crucial for correcting analytical variability in these advanced systems. kcasbio.com

Hyphenated Techniques: The coupling of different analytical techniques, such as ion mobility spectrometry with mass spectrometry (IMS-MS), can provide an additional dimension of separation, helping to resolve the target impurity from isobaric interferences and further increasing analytical confidence.

Expansion of Deuterated Standards Application Beyond Traditional Pharmacokinetic Studies

While deuterated compounds are well-established in pharmacokinetic (PK) studies, their application is expanding. For an impurity standard like this compound, future uses include:

Impurity Fate and Metabolism Studies: Using the deuterated standard to trace the metabolic fate of the actual impurity (Terazosin Impurity F) in biological systems. This can provide crucial data for toxicological risk assessments.

Quantitative Bioanalysis: Employing this compound as an ideal internal standard for the precise quantification of Terazosin Impurity F in the final drug product and in stability studies. pharmaffiliates.com Its chemical and physical properties are nearly identical to the target analyte, ensuring it behaves similarly during sample extraction and analysis, which corrects for matrix effects and improves data reliability. kcasbio.comclearsynth.com

Environmental Monitoring: Investigating the environmental fate of pharmaceutical impurities by using deuterated standards to develop sensitive methods for detecting these compounds in environmental samples like wastewater.

Interdisciplinary Research Integrating Chemical, Analytical, and Regulatory Science for Impurity Management

Effective impurity management is not the domain of a single discipline. The future lies in a more integrated approach where chemists, analysts, and regulatory experts collaborate closely.

Proactive Impurity Profiling: Synthetic chemists can use their understanding of reaction mechanisms to predict potential impurities in the manufacturing process of Terazosin. google.comgoogle.com This allows analytical chemists to proactively develop methods for their detection, using custom-synthesized deuterated standards for validation.

Regulatory Guideline Evolution: Interdisciplinary research provides the scientific data needed to inform and refine regulatory guidelines. clearsynth.comeuropa.eu For instance, demonstrating the ability to accurately quantify a specific impurity using a deuterated standard can help in establishing appropriate and scientifically justified acceptance criteria in drug specifications, in line with ICH Q3A and Q3B guidelines. gmpinsiders.comfda.gov

Lifecycle Management: This integrated approach supports a holistic view of impurity control throughout the lifecycle of a drug product, from development and manufacturing to post-market surveillance, ensuring consistent quality and patient safety.

Table of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
TerazosinC₁₉H₂₅N₅O₄387.44
Terazosin EP Impurity FC₁₉H₂₇N₅O₄389.45
Terazosin-d8C₁₉H₁₇D₈N₅O₄395.49
This compoundC₁₉H₁₉D₈N₅O₄397.50 (Calculated)

Interactive Table: Future Research Focus Areas

Research AreaKey ObjectivesPotential Impact on Pharmaceutical Science
Novel Synthesis Develop site-specific, stereoselective, and highly efficient methods for creating pure deuterated standards.Increased availability and quality of reference standards, leading to more reliable analytical data.
Advanced Analytics Leverage HRMS, enhanced LC-MS/MS, and hyphenated techniques for ultra-sensitive impurity detection.Lower limits of detection and quantification, ensuring compliance with stringent safety thresholds for impurities.
Expanded Applications Use deuterated standards for impurity metabolism studies, quantitative bioanalysis, and environmental monitoring.Deeper understanding of impurity risks and improved control over drug product quality.
Interdisciplinary Work Foster collaboration between synthetic chemistry, analytical science, and regulatory affairs.More robust and scientifically-driven strategies for impurity management throughout a drug's lifecycle.

Q & A

Q. What analytical techniques are recommended for identifying Terazosin impurity F-d8 in pharmaceutical formulations?

Impurity F-d8 is identified using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Structural elucidation via NMR (e.g., δ = 202.4 ppm for carbonyl groups in 13C^{13}\text{C} NMR) and MS (e.g., [M+H]+^+ at m/z 388.1977) confirms the impurity’s molecular formula (C19_{19}H26_{26}O4_4N5_5) and fragmentation patterns . Semi-preparative HPLC (RP18, CH3_3CN/H2_2O) is used for isolation and purification, with detection limits as low as 0.35 ng for related impurities .

Q. How is impurity F-d8 quantified in Terazosin drug substances?

Quantification employs HPLC with a correction factor-based approach. For example, impurity A, B, and C in Terazosin tablets are quantified using correction factors of 0.75, 1.09, and 0.84, respectively, with detection limits ranging from 0.35 to 0.51 ng . Method validation includes specificity, linearity, and accuracy assessments, adhering to International Council for Harmonisation (ICH) guidelines .

Q. What are the synthetic pathways leading to impurity F-d8 formation?

Impurity F-d8 likely originates during catalytic hydrogenation steps in Terazosin synthesis. A validated pathway involves reacting 2-chloro-6,7-dimethoxyquinazolin-4-amine with piperazine, followed by coupling with 2-oxovaleric acid in the presence of HOBt/EDCl. This yields the impurity with 50% efficiency, confirmed via independent synthesis and spectral matching .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles across Terazosin batches?

Contradictions in impurity data require advanced statistical evaluation (e.g., Grubbs’ test for outlier removal) and method optimization. For example, collaborative studies using Quality by Design (QbD) principles incorporate resolution standards (e.g., 2-amino-5-chlorobenzophenone) and tailing factor adjustments in HPLC to harmonize results . Comparative analysis of NMR and MS fragmentation patterns across batches also mitigates variability .

Q. What advanced NMR techniques validate the stereochemistry of impurity F-d8?

2D-NOESY NMR is critical for assigning spatial configurations, such as distinguishing OMe groups at δ = 56.3 and 55.9 ppm. 1H^{1}\text{H}-13C^{13}\text{C} heteronuclear correlation (HSQC) and COSY spectra further resolve side-chain proton couplings (e.g., -CH2_2- in the piperazine ring) . Deuterated analogs (F-d8) may require 2H^{2}\text{H} NMR for tracking isotopic labeling during stability studies.

Q. How to design a stability-indicating method for impurity F-d8 under forced degradation?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) are coupled with LC-MS/MS to assess impurity behavior. A QbD-based approach optimizes chromatographic parameters (e.g., column chemistry, gradient elution) to separate degradation products. For example, Kormány et al. (2017) updated European Pharmacopoeia methods using mass spectrometric peak tracking to enhance specificity for Terazosin impurities .

Methodological Considerations

  • Data Reliability : Ensure impurities are quantified at ≥0.05% thresholds, with batch-specific corrections for total impurity content (e.g., subtracting 1.6% flurazepam-related impurities in bulk samples) .
  • Cytotoxicity Screening : Use Sulforhodamine B (SRB) assays to confirm impurity F-d8 lacks cytotoxicity in human tumor cell lines and fibroblasts, as demonstrated for analogous impurities .
  • Regulatory Alignment : Follow ICH Q3A/B guidelines for reporting thresholds and structural alerts for genotoxic impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.